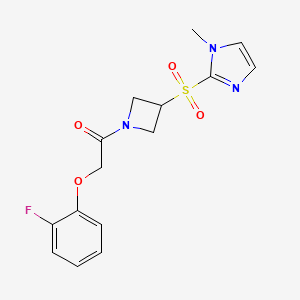

![molecular formula C26H21N3O3S B2488033 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1005053-62-2](/img/structure/B2488033.png)

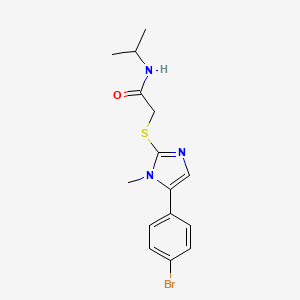

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including a pyrrolo[3,4-d]isoxazole ring and a benzothiophene ring. These types of compounds are often found in pharmaceuticals and bioactive molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrrolopyrazine derivatives, can be synthesized through various routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The pyrrolo[3,4-d]isoxazole ring, for example, might undergo reactions typical of heterocycles .Scientific Research Applications

Herbicide Sorption to Soil

The compound’s structure suggests potential interactions with soil components. Research has investigated the sorption behavior of phenoxy herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid), to soil, organic matter, and minerals. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides . Understanding this sorption behavior is crucial for effective herbicide management and environmental protection.

Antiviral Properties

While not extensively studied, derivatives of this compound may exhibit antiviral activity. Researchers have synthesized related compounds and evaluated their effects against viruses. Further investigations are needed to explore their potential as antiviral agents .

Biological Activity and Drug Development

Derivatives of 4,8-dioxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine (a structural analog) have been explored for their biological activity. These compounds could serve as scaffolds for drug development, targeting specific diseases or cellular pathways .

Pesticide Risk Assessment

Given its structural features, this compound may interact with soil matrices and affect pesticide persistence. Researchers have investigated its binding mechanisms and potential risks. Understanding its behavior in the environment aids in pesticide risk assessment .

Environmental Remediation

The compound’s unique structure could make it useful in environmental remediation. For instance, it might participate in soil or water purification processes. Investigating its interactions with contaminants and sorbent materials could reveal valuable insights .

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of nerve impulses in this pathway . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired.

Result of Action

The compound’s action results in enhanced cholinergic transmission, which can potentially improve cognitive function . In animal models, it has been shown to ameliorate scopolamine-induced amnesia, suggesting a potential role in the management of cognitive disorders like Alzheimer’s disease .

properties

IUPAC Name |

2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3S/c27-15-19-18-13-7-8-14-20(18)33-26(19)28-24(30)21-22(16-9-3-1-4-10-16)29(32-23(21)25(28)31)17-11-5-2-6-12-17/h1-6,9-12,21-23H,7-8,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNBMIFJAYRVKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-[1-(4-methylphenyl)ethyl]-2-furamide](/img/structure/B2487958.png)

![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)

![2-(4-Fluorophenyl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2487964.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![2-[(4,5-Dichloroimidazol-1-yl)methyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2487972.png)

![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)